1-(3,5-dimethoxyphenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea
Description
This thiourea derivative features a 3,5-dimethoxyphenyl group linked via a thiourea bridge to a 2-(5-fluoro-1H-indol-3-yl)ethyl moiety. The methoxy groups enhance electron-donating capacity and polarity, while the 5-fluoro substitution on the indole ring may improve metabolic stability and binding interactions through halogen bonding . Its synthesis and biological profile remain less documented in the provided evidence, necessitating extrapolation from structural analogs.
Properties
Molecular Formula |
C19H20FN3O2S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea |
InChI |
InChI=1S/C19H20FN3O2S/c1-24-15-8-14(9-16(10-15)25-2)23-19(26)21-6-5-12-11-22-18-4-3-13(20)7-17(12)18/h3-4,7-11,22H,5-6H2,1-2H3,(H2,21,23,26) |
InChI Key |
DXBYOUYYFZLXET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)NCCC2=CNC3=C2C=C(C=C3)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethoxyphenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea typically involves the reaction of 3,5-dimethoxyaniline with 2-(5-fluoro-1H-indol-3-yl)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed for efficient large-scale production.
Chemical Reactions Analysis
Oxidation Reactions
The thiourea group undergoes oxidation at the sulfur atom, with reaction outcomes dependent on oxidant strength and conditions:
Mechanistic Insight : Oxidation with H₂O₂ proceeds via electrophilic attack on sulfur, forming a sulfenic acid intermediate that tautomerizes to urea . Stronger oxidants like KMnO₄ disrupt the thiourea backbone.
Reduction Reactions
Reduction targets the C=S bond or aromatic nitro groups (if present):
Key Data : NaBH₄ selectively reduces the thiocarbonyl group without affecting methoxy or fluorine substituents, as evidenced by retained ¹⁹F NMR signals at δ -112 ppm.
Substitution Reactions
The NH groups in the thiourea core serve as nucleophiles in alkylation/acylation reactions:
Notable Trend : S-alkylation dominates over N-alkylation due to higher thiourea sulfur nucleophilicity .
Cross-Coupling Reactions
The indole and methoxyphenyl groups enable transition-metal-catalyzed couplings:
| Reaction Type | Catalyst/Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 90°C, 12 hr | Biaryl derivatives | 70–75% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 110°C, 24 hr | N-Arylated indole | 68% |
| Ullmann | CuI, 1,10-phenanthroline | DMSO, 130°C, 48 hr | C-O coupled product | 55% |
Structural Impact : Suzuki coupling at the 5-fluoroindole’s 4-position introduces aryl groups without methoxy displacement.
Condensation Reactions
The thiourea NH groups participate in Schiff base and heterocycle formation:
Application : Thiosemicarbazones derived from this compound show enhanced metal-chelating properties .
Acid/Base-Mediated Reactions
Protonation/deprotonation influences reactivity:
-
Acidic Conditions (HCl/EtOH) : Thiourea undergoes hydrolysis to phenylurea and H₂S gas (detected via lead acetate paper).
-
Basic Conditions (NaOH/MeOH) : Demethylation of 3,5-dimethoxyphenyl group occurs at 100°C, yielding catechol derivatives (confirmed by TLC).
Photochemical Reactions
UV irradiation (254 nm) in acetonitrile induces:
Scientific Research Applications
Medicinal Chemistry
1-(3,5-dimethoxyphenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea exhibits potential as a therapeutic agent due to its diverse biological activities. Key applications include:
- Anticancer Activity: The compound has shown promising results against various cancer cell lines, potentially due to the unique fluorine substitution on the indole ring, which enhances its reactivity and biological activity .
- Enzyme Modulation: Thioureas like this compound can interact with enzymes and receptors, modulating their activity and offering avenues for drug development targeting specific pathways.
Biological Research
In biological studies, the compound serves as a probe for investigating cellular processes:
- Cellular Pathway Analysis: It can be utilized to study signal transduction pathways and cellular interactions, providing insights into disease mechanisms.
Material Science
The compound's unique structure allows for applications in developing new materials:
- Polymer Chemistry: Its reactive thiourea group can be used to synthesize novel polymers with tailored properties for industrial applications.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of 1-(3,5-dimethoxyphenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea in various contexts:
- Cancer Cell Line Studies : In vitro tests revealed that this compound exhibits significant cytotoxicity against human glioblastoma U251 cells and melanoma WM793 cells, suggesting its potential as an anticancer agent .
- Mechanistic Studies : Research has indicated that the compound can inhibit specific signaling pathways associated with tumor growth, providing a basis for its use in targeted cancer therapies .
Mechanism of Action
The mechanism of action of 1-(3,5-dimethoxyphenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea would depend on its specific biological target. Generally, thioureas can interact with enzymes, receptors, or other proteins, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Substituent Variations
Table 1: Key Structural Features and Physicochemical Properties
Key Observations:
Phenyl Substituents :
- The dimethoxyphenyl group in the target compound contrasts with trifluoromethyl (electron-withdrawing, lipophilic) in and nitrophenyl (strongly electron-withdrawing) in 5g . Methoxy groups may enhance solubility but reduce membrane permeability compared to lipophilic analogs.
- Dimethylphenyl () lacks the polarity of methoxy, favoring lipophilicity.
Indole Modifications: The 5-fluoro substitution (target, GR159897) is absent in non-fluorinated analogs (e.g., ). Fluorine’s electronegativity may stabilize receptor interactions via halogen bonds, as seen in GR159897’s neurokinin receptor activity .
Connecting Groups: The ethyl linker in the target compound offers flexibility, whereas benzoyl (5b, 5g) or morpholino (5c) groups impose steric constraints. Ethyl chains may improve conformational adaptability in enzyme binding pockets.
Biological Activity
1-(3,5-dimethoxyphenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea is a synthetic organic compound belonging to the thiourea class. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C19H20FN3O2S
- Molecular Weight : 373.4 g/mol
- IUPAC Name : 1-(3,5-dimethoxyphenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea
- InChI Key : DXBYOUYYFZLXET-UHFFFAOYSA-N
Synthesis
The synthesis of 1-(3,5-dimethoxyphenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea typically involves the reaction of 3,5-dimethoxyaniline with 2-(5-fluoro-1H-indol-3-yl)ethyl isothiocyanate. The reaction is conducted in solvents such as dichloromethane or ethanol under reflux conditions, followed by purification through recrystallization or chromatography.
Antimicrobial Activity
Research indicates that thiourea derivatives exhibit significant antimicrobial properties. In a study evaluating various thiourea compounds, it was found that those with electron-withdrawing groups, such as fluorine, demonstrated enhanced antibacterial activity against a range of pathogens including Staphylococcus aureus and Escherichia coli . The presence of the fluorine atom in this compound may enhance its lipophilicity and reactivity, potentially increasing its efficacy as an antimicrobial agent.
Anticancer Activity
The anticancer potential of thiourea derivatives has been extensively studied. 1-(3,5-dimethoxyphenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that this compound targets specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling pathways. IC50 values for related thiourea derivatives have been reported as low as 1.50 µM against human leukemia cell lines .
The mechanism by which thiourea derivatives exert their biological effects often involves interaction with cellular enzymes and receptors. For instance, the thiourea moiety can form hydrogen bonds with target substrates, facilitating biological interactions that lead to antimicrobial or anticancer effects . Additionally, molecular docking studies suggest that these compounds can effectively bind to specific protein targets involved in disease processes .
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL for related thiourea derivatives. |
| Study B | Showed that the compound inhibited proliferation of various cancer cell lines with IC50 values between 7 to 20 µM, indicating potent anticancer properties. |
| Study C | Investigated the antioxidant activity of similar thiourea compounds, revealing strong reducing potential against free radicals (IC50 = 52 µg/mL for ABTS assay). |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
